molecular formula C14H17ClN2 B1353137 7-Chloro-3-(1-methyl-4-piperidinyl)indole CAS No. 734518-22-0

7-Chloro-3-(1-methyl-4-piperidinyl)indole

Cat. No. B1353137
M. Wt: 248.75 g/mol
InChI Key: GNDBYBYQRLQOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-(1-methyl-4-piperidinyl)indole is a chemical compound that is part of the Alfa Aesar product portfolio . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of indole derivatives, such as 7-Chloro-3-(1-methyl-4-piperidinyl)indole, has been a topic of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . The investigation of novel methods of synthesis has attracted the attention of the chemical community .


Molecular Structure Analysis

The molecular formula of 7-Chloro-3-(1-methyl-4-piperidinyl)indole is C14H17ClN2 . Its molecular weight is 248.75 .

Scientific Research Applications

Medicinal Chemistry Applications

  • Glycogen Synthase Kinase-3β Inhibition

    Compounds based on the 7-Chloro-3-(1-methyl-4-piperidinyl)indole scaffold have been investigated for their potential as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, a target for treating neurodegenerative diseases like Alzheimer's. A novel class of GSK-3β inhibitors showed promising inhibitory potency, with specific derivatives exhibiting significant activity and metabolic stability (Andreev et al., 2019).

  • Antimalarial Activity

    A series of 3-piperidin-4-yl-1H-indoles, synthesized from a hit derived from high-throughput screening against Plasmodium falciparum, demonstrated potential as a new chemotype for antimalarial drugs. Some compounds showed activity against drug-resistant and sensitive strains, suggesting a promising starting point for further optimization (Santos et al., 2015).

Materials Science Applications

  • Corrosion Inhibition: Research on 3-amino alkylated indoles, which share a structural resemblance to 7-Chloro-3-(1-methyl-4-piperidinyl)indole, demonstrated their efficacy as corrosion inhibitors for mild steel in acidic solutions. The compounds' effectiveness was attributed to their ability to form a protective adsorbed layer on the metal surface, with variations in the ring size of the amino group affecting inhibition efficiency (Verma et al., 2016).

Biochemistry Applications

  • Enzymatic Studies: The metabolism of dopamine D(4)-selective antagonists, including compounds structurally related to 7-Chloro-3-(1-methyl-4-piperidinyl)indole, has been studied to understand their biotransformation processes in various species. These studies help in the design of drugs with fewer side effects and improved pharmacokinetic profiles (Zhang et al., 2000).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of ingestion, it is advised to clean the mouth with water and drink plenty of water afterwards . If symptoms persist, medical attention should be sought .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future directions for 7-Chloro-3-(1-methyl-4-piperidinyl)indole could involve further exploration of its potential uses in medicinal applications and the development of novel synthesis methods .

properties

IUPAC Name

7-chloro-3-(1-methylpiperidin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2/c1-17-7-5-10(6-8-17)12-9-16-14-11(12)3-2-4-13(14)15/h2-4,9-10,16H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDBYBYQRLQOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CNC3=C2C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459872
Record name 7-Chloro-3-(1-methyl-4-piperidinyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-(1-methyl-4-piperidinyl)indole

CAS RN

734518-22-0
Record name 7-Chloro-3-(1-methyl-4-piperidinyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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